
1-benzyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-3-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a benzyl group, a trimethoxyphenyl group, and an indole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-3-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be attached through a Friedel-Crafts acylation reaction using 3,4,5-trimethoxybenzoyl chloride and a Lewis acid catalyst.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the intermediate product with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-benzyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-benzyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-N-(2,3,4-trimethoxyphenyl)-1H-indole-3-carboxamide
- 1-benzyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-2-carboxamide
- 1-benzyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-3-carboxylate
Uniqueness
1-benzyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-3-carboxamide is unique due to its specific substitution pattern and the presence of both benzyl and trimethoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
1-benzyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. Its structure suggests that it may exhibit various pharmacological effects, including anti-cancer properties. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound can be characterized by its chemical formula C21H24N2O3 and molecular weight of approximately 364.42 g/mol. The presence of the indole moiety combined with a trimethoxyphenyl group is thought to contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, particularly in oncology. The following sections summarize key findings regarding the biological activity of this compound.
Anticancer Activity
Several studies have explored the anticancer potential of indole derivatives. For instance:
- In Vitro Studies : A study evaluating various indole derivatives showed that compounds with similar structural features to this compound demonstrated significant antiproliferative effects against multiple cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and colorectal cancer cells. The IC50 values for these compounds ranged from nanomolar to micromolar concentrations, indicating potent activity .
- Mechanism of Action : Indole derivatives are known to interfere with microtubule dynamics. Research has shown that these compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is particularly relevant for the development of new chemotherapeutic agents.
Apoptosis Induction
The ability of this compound to induce apoptosis has been highlighted in various studies:
- Caspase Activation : Compounds structurally similar to this indole have been shown to enhance caspase-3 activity significantly at concentrations as low as 10 μM. This suggests that they can effectively trigger apoptotic pathways in cancer cells .
Cell Cycle Arrest
Research indicates that this compound may also affect the cell cycle:
- Cell Cycle Analysis : In studies involving breast cancer cells, certain indole derivatives caused G2/M phase arrest at low concentrations (2.5 μM), which is critical for halting cancer cell proliferation .
Comparative Activity Table
The following table summarizes the biological activities and IC50 values of various indole derivatives related to this compound.
Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
This compound | MDA-MB-231 (Breast) | 10 | Apoptosis induction via caspase activation |
Similar Indole Derivative A | A549 (Lung) | 0.5 | Tubulin polymerization inhibition |
Similar Indole Derivative B | HCT116 (Colorectal) | 2 | Cell cycle arrest at G2/M phase |
Case Studies
Several case studies have documented the effects of indole derivatives on specific cancer types:
- Case Study 1 : A study investigated the effects of a closely related compound on MDA-MB-231 cells. The results indicated significant morphological changes consistent with apoptosis when treated with 10 μM concentration over 48 hours.
- Case Study 2 : Another study focused on a related indole derivative's effect on lung cancer cells (A549). It reported an IC50 value of 0.5 μM and confirmed the mechanism involved tubulin dynamics disruption through immunofluorescence assays.
Properties
Molecular Formula |
C25H24N2O4 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
1-benzyl-N-(3,4,5-trimethoxyphenyl)indole-3-carboxamide |
InChI |
InChI=1S/C25H24N2O4/c1-29-22-13-18(14-23(30-2)24(22)31-3)26-25(28)20-16-27(15-17-9-5-4-6-10-17)21-12-8-7-11-19(20)21/h4-14,16H,15H2,1-3H3,(H,26,28) |
InChI Key |
TXJWUEUMOBRWDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.